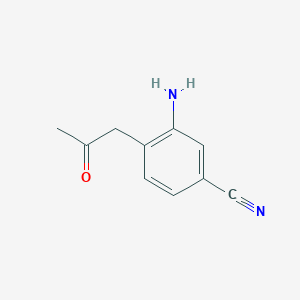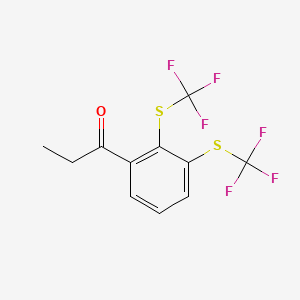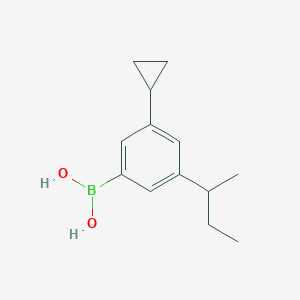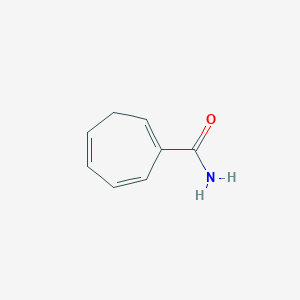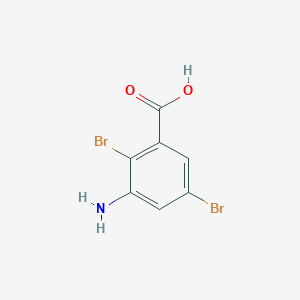
(Dimethylamino)methyl-trifluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of (Dimethylamino)methyl-trifluoroboranuide typically involves a two-step process :
Reaction of Dimethylamine with Trifluoroborane: Dimethylamine (DMA) reacts with trifluoroborane (Tf-BF3) to form dimethylaminomethyltrifluoroborane (DMA-BF3).
Reaction with Potassium Salt: The resulting DMA-BF3 is then reacted with a potassium salt, such as potassium sulfate (K2SO4), to yield the final product, this compound.
化学反応の分析
(Dimethylamino)methyl-trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids, bases, and oxidizing agents.
科学的研究の応用
(Dimethylamino)methyl-trifluoroboranuide has a wide range of applications in scientific research :
Chemistry: It is used as a boron reagent in organic synthesis, particularly in the formation of boron-containing compounds such as esters, amides, and pyrroles.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a tool for studying boron-related biochemical processes.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (Dimethylamino)methyl-trifluoroboranuide involves its ability to act as a boron donor in chemical reactions. The compound interacts with molecular targets through the formation of boron-containing intermediates, which can then undergo further transformations to yield the desired products. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved .
類似化合物との比較
(Dimethylamino)methyl-trifluoroboranuide can be compared with other similar boron-containing compounds, such as:
Potassium trifluoroborate: Similar in structure but lacks the dimethylamino group.
Dimethylaminomethylborane: Contains a borane group instead of trifluoroborane.
Trifluoroborane derivatives: Various derivatives with different substituents on the boron atom.
The uniqueness of this compound lies in its combination of the dimethylamino group and trifluoroborane, which imparts specific reactivity and stability characteristics .
特性
IUPAC Name |
(dimethylamino)methyl-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BF3N/c1-8(2)3-4(5,6)7/h3H2,1-2H3/q-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGPDIUULPTGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN(C)C)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BF3N- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
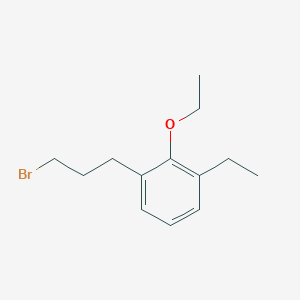
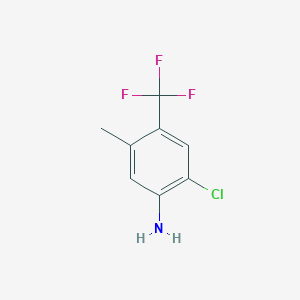
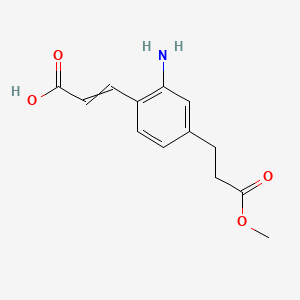

![(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14071097.png)
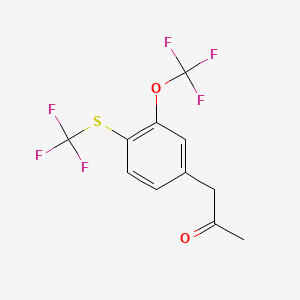
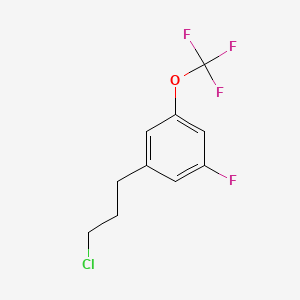
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14071137.png)
